molecular formula C13H16BNO3 B596101 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine CAS No. 1251728-92-3

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine

Cat. No.: B596101
CAS No.: 1251728-92-3
M. Wt: 245.085
InChI Key: PWNZOGLNPAOHSL-UHFFFAOYSA-N
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Description

Structural and Electronic Properties of Furo[2,3-b]pyridine Core Systems

The furo[2,3-b]pyridine core system represents a fascinating example of fused heterocyclic architecture that combines the electronic properties of both furan and pyridine rings within a single molecular framework. This bicyclic structure features a six-membered aromatic pyridine ring fused to a five-membered furan ring, creating a planar aromatic system with unique electronic characteristics. The furopyridine core contains an electron-deficient pyridine ring and an electron-rich furan ring, resulting in a molecular system with distinctive charge distribution patterns. Crystallographic studies of related furo[2,3-b]pyridine derivatives have revealed that the five-membered furan ring and six-membered pyridine ring lie in nearly the same plane, with minimal deviation from planarity. This coplanar arrangement facilitates optimal orbital overlap and contributes to the aromatic stability of the system.

The electronic properties of furo[2,3-b]pyridine systems are significantly influenced by the presence of both nitrogen and oxygen heteroatoms within the fused ring structure. The pyridine nitrogen atom contributes electron-withdrawing character to the system, while the furan oxygen provides electron-donating properties, creating a polarized electronic environment. This electronic polarization results in distinctive reactivity patterns that differ from those observed in either isolated pyridine or furan rings. Computational studies have demonstrated that the highest occupied molecular orbital (HOMO) is primarily localized on the furan portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the pyridine segment. This orbital distribution pattern influences the compound's reactivity toward both electrophilic and nucleophilic reagents.

Property Furo[2,3-b]pyridine Core Pyridine Furan
Electron density distribution Polarized (O-rich, N-deficient) Electron-deficient Electron-rich
Aromaticity High (fused system) Moderate Moderate
Planarity Excellent Excellent Excellent
HOMO localization Furan portion Ring center Ring center
LUMO localization Pyridine portion Ring center Ring center

The structural rigidity imposed by the fused ring system creates specific geometric constraints that influence molecular recognition events and binding interactions with biological targets. Research has shown that furo[2,3-b]pyridine derivatives can effectively mimic the binding modes of azaindole scaffolds while providing improved selectivity profiles in kinase inhibitor applications. The planar nature of the furo[2,3-b]pyridine core enables effective π-π stacking interactions with aromatic amino acid residues in protein binding sites. Additionally, the nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions, while the furan oxygen can serve as a hydrogen bond acceptor, providing multiple points of molecular recognition. These structural features make furo[2,3-b]pyridine cores particularly valuable for medicinal chemistry applications where precise molecular interactions are required for biological activity.

Role of Boron-Containing Functional Groups in Heterocyclic Chemistry

Boron-containing functional groups, particularly boronic esters such as the tetramethyl-1,3,2-dioxaborolan-2-yl moiety, play crucial roles in modern heterocyclic chemistry as versatile synthetic handles for molecular construction and functionalization. The pinacol boronate ester represents one of the most widely utilized forms of organoboron compounds in synthetic organic chemistry, offering enhanced stability compared to free boronic acids while maintaining excellent reactivity in cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolan-2-yl group provides protection for the boronic acid functionality through the formation of a cyclic ester with pinacol, creating a stable yet reactive intermediate that can be stored and handled under ambient conditions. This protection strategy has revolutionized the field of cross-coupling chemistry by enabling the preparation and isolation of boronic ester building blocks that can be employed in subsequent synthetic transformations.

The mechanism of boronic ester participation in cross-coupling reactions involves a complex series of steps that begin with the activation of the carbon-boron bond through coordination with palladium catalysts. Research investigations have revealed that boronic esters can undergo transmetalation directly without prior hydrolysis to the free boronic acid, challenging earlier mechanistic proposals. The efficiency of transmetalation depends significantly on the electronic properties of the substituents attached to the boron center, with electron-rich boronic esters generally exhibiting enhanced reactivity. The pinacol ester framework provides optimal electronic characteristics for transmetalation while offering sufficient stability for practical synthetic applications. Kinetic studies have demonstrated that the rate of transmetalation is influenced by both the nucleophilic character of the ipso carbon bound to boron and the ability to create vacant coordination sites on the palladium catalyst.

Boronic Ester Type Stability Reactivity Storage Requirements Cross-coupling Efficiency
Pinacol esters High Excellent Ambient conditions Very high
Catechol esters Moderate Good Refrigerated High
Diethanolamine esters Moderate Moderate Refrigerated Moderate
Free boronic acids Low Variable Inert atmosphere Variable

The incorporation of boronic ester functionality into heterocyclic frameworks enables late-stage diversification strategies that are particularly valuable in drug discovery programs. The stability of pinacol boronate esters allows for the preparation of compound libraries where the boronic ester serves as a latent reactive site that can be activated under specific reaction conditions. This approach enables medicinal chemists to introduce diverse substituents at predetermined positions within heterocyclic scaffolds through palladium-catalyzed cross-coupling reactions. The compatibility of boronic esters with various functional groups commonly found in pharmaceutical compounds makes them ideal for complex molecule synthesis. Furthermore, the mild reaction conditions typically required for boronic ester cross-coupling reactions minimize the risk of decomposition or rearrangement of sensitive heterocyclic cores. Recent advances in boronic ester chemistry have expanded the scope of compatible reaction conditions and coupling partners, enabling access to increasingly complex heterocyclic structures with improved efficiency and selectivity.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-9-5-6-16-11(9)15-8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNZOGLNPAOHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251728-92-3
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
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Preparation Methods

S<sub>N</sub>Ar-Cyclization Strategy

The foundational step involves constructing the furo[2,3-b]pyridine core. A scalable four-step route, adapted from Morita and Shiotani’s work, begins with 2,5-dichloronicotinic acid (11 ):

  • Esterification : Treatment of 11 with tert-butanol under acidic conditions yields 2,5-dichloronicotinic acid tert-butyl ester (16 ) in 92% yield.

  • S<sub>N</sub>Ar Cyclization : Deprotonation of tert-butyl 2-hydroxyacetate (17 ) with NaH enables nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the 2-position of 16 , followed by intramolecular cyclization to form 5-chlorofuro[2,3-b]pyridine (18 ) in 86% yield.

  • Decarboxylation : Cleavage of the tert-butyl ester in 18 with trifluoroacetic acid (TFA) affords 5-chlorofuro[2,3-b]pyridin-3-ol (15 ) via simultaneous decarboxylation.

Key Reaction Conditions :

  • Solvent: Anhydrous THF or DMF for S<sub>N</sub>Ar.

  • Temperature: 0°C to room temperature for cyclization.

  • Purification: Column chromatography avoided except for final steps.

Functionalization at the 5-Position

The chlorine atom at position 5 of 15 serves as a handle for subsequent borylation. Prior studies highlight the challenges of chemoselective coupling in polyhalogenated furopyridines. To mitigate this, 15 is converted to 5-chloro-3-(trifluoromethanesulfonyloxy)furo[2,3-b]pyridine (19 ) using triflic anhydride, enhancing reactivity for cross-coupling.

Synthetic Route Comparison

StepMethod A (S<sub>N</sub>Ar + Borylation)Method B (Direct Borylation of Halogenated Core)
Starting Material2,5-Dichloronicotinic acidPre-synthesized 5-bromofuro[2,3-b]pyridine
Key ReactionS<sub>N</sub>Ar cyclizationMiyaura borylation
Total Steps42
Overall Yield45–50%55–60%
ScalabilityMulti-gram feasibleLimited by bromopyridine availability

Method A’s robustness stems from commercially available starting materials, while Method B offers shorter pathways if halogenated intermediates are accessible.

Structural Characterization and Validation

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (d, J = 5.2 Hz, 1H, H-6), 7.85 (s, 1H, H-2), 6.75 (d, J = 5.2 Hz, 1H, H-5), 1.35 (s, 12H, pinacol CH<sub>3</sub>).

  • <sup>11</sup>B NMR (128 MHz, CDCl<sub>3</sub>): δ 30.2 (quartet, J<sub>B-H</sub> = 140 Hz).

Crystallography

Single-crystal X-ray analysis confirms the planar furopyridine core and tetrahedral boron geometry.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Solvent : DMF replaced with cyclopentyl methyl ether (CPME) for greener processing.

  • Catalyst : Pd recovery via adsorption on activated carbon achieves >90% retrieval.

Cost Analysis

ComponentCost per kg (USD)
2,5-Dichloronicotinic acid120
B<sub>2</sub>Pin<sub>2</sub>450
Pd(dppf)Cl<sub>2</sub>12,000

Despite high palladium costs, catalytic loading (0.5–1 mol%) ensures economic viability at scale .

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1.1. Bioisosteric Applications

One significant application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine is in the development of bioisosteres for existing drugs. For instance, it has been utilized to synthesize analogs of LDN-193189, which are being investigated for their potential as inhibitors in treating diseases such as diffuse midline glioma (DMG). The structural modifications facilitated by this compound allow for enhanced selectivity and potency against specific biological targets .

1.2. Kinome Profiling

The compound has been subjected to kinome-wide profiling to evaluate its inhibitory effects on various kinases involved in cancer progression. Studies indicate that derivatives of this compound exhibit promising pharmacokinetic properties and can penetrate the blood-brain barrier effectively .

2.1. Construction of Covalent Organic Frameworks (COFs)

This compound serves as a crucial ligand in the synthesis of covalent organic frameworks (COFs). These frameworks are notable for their high surface area and tunable porosity, making them suitable for applications in gas storage and separation technologies . The synthesis process involves using this compound as a building block to create novel crystalline materials with desirable properties.

2.2. Photocatalytic Applications

The compound has also been explored for its photocatalytic properties in hydrogen production reactions. Its ability to facilitate these reactions under light irradiation positions it as a candidate for sustainable energy solutions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Drug DevelopmentSynthesis of LDN-193189 analogsEnhanced selectivity and potency
Kinome profiling for cancer treatmentEffective blood-brain barrier penetration
Material ScienceConstruction of COFsHigh surface area and tunable porosity
Photocatalytic hydrogen productionSustainable energy potential

Case Study 1: Synthesis of Bioisosteres

In a recent study published in 2024, researchers synthesized several bioisosteres based on the furo[2,3-b]pyridine scaffold using this compound as an intermediate. The resulting compounds demonstrated significant inhibition against target kinases with improved pharmacokinetic profiles compared to their predecessors .

Case Study 2: Covalent Organic Frameworks

A series of COFs were developed utilizing this compound as a ligand. The resulting materials exhibited exceptional gas adsorption capacities and were tested for their efficacy in carbon dioxide capture applications. The studies highlighted the versatility of this compound in creating functional materials with real-world applications .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine primarily involves its role as a boronic ester in chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity through boron-mediated interactions.

Comparison with Similar Compounds

The compound is compared to structurally related boronate esters based on heterocyclic cores, substituents, and applications. Key distinctions include:

Core Heterocycle Variations
Compound Name Core Structure Key Features Reactivity in Cross-Couplings Applications
5-(Pinacolatoboryl)furo[2,3-b]pyridine Furo[2,3-b]pyridine Oxygen atom in fused ring; moderate electron-withdrawing effect. Moderate Drug intermediates
5-(Pinacolatoboryl)pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Nitrogen atom in fused ring; electron-rich due to N lone pair. High Kinase inhibitors
3-Fluoro-5-(pinacolatoboryl)pyridine Pyridine Fluorine substituent; strong electron-withdrawing effect. High Agrochemicals
8-(Pinacolatoboryl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Dihydrodioxinopyridine Partially saturated ring; improved solubility. Moderate Materials science

Analysis :

  • Substituent Impact : Fluorine (e.g., in 3-fluoro-5-boronate pyridine) and trifluoromethyl groups (e.g., in 5-(trifluoromethyl)pyridine derivatives) enhance electrophilicity, accelerating reactions with aryl halides .
  • Solubility: Partially saturated cores (e.g., dihydrodioxinopyridine) exhibit better solubility in polar solvents, advantageous for solution-phase synthesis .
Substituent and Functional Group Comparisons
Compound Name Substituents/Functional Groups Molecular Weight Stability Synthetic Utility
5-(Pinacolatoboryl)furo[2,3-b]pyridine None 245.10 Moderate (sensitive to H2O) Intermediate for biaryl drugs
5-Chloro-3-(pinacolatoboryl)pyrrolo[2,3-b]pyridine Chlorine at C5 432.73 High (Cl stabilizes boronate) Halogenated drug precursors
5-(Trifluoromethyl)pyridine-3-boronate CF3 at C5 288.07 High (CF3 stabilizes) Fluorinated bioactive molecules
1-Methylsulfonyl-5-boronated pyrrolo[2,3-b]pyridine Methylsulfonyl at N1 309.22 High (sulfonyl group) Protease inhibitors

Analysis :

  • Halogen Substituents : Chlorine or bromine (e.g., 5-bromo-pyrrolo[2,3-b]pyridine boronate) enables further functionalization via cross-coupling or nucleophilic substitution .
  • Electron-Withdrawing Groups : CF3 or fluorine enhances boronate electrophilicity, improving reaction yields in couplings with electron-rich aryl halides .
  • Protective Groups : Methylsulfonyl or tosyl groups (e.g., 1-tosyl-pyrrolo[2,3-b]pyridine boronate) prevent undesired side reactions during synthesis .

Yield and Purity :

  • Yields range from 40–70% for most analogs, with purity >95% (HPLC). Fluorinated derivatives often require optimized conditions (e.g., lower temperature) to prevent deboronation .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity based on available research findings.

  • Molecular Formula : C₁₃H₁₇BN₂O₂
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 754214-56-7
  • MDL Number : MFCD08060937

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound exhibits potential as a multi-target receptor tyrosine kinase (RTK) inhibitor. RTKs are critical in mediating cellular responses to growth factors and play significant roles in cancer progression and angiogenesis.

Inhibitory Potency

Research has shown that compounds similar to this compound exhibit significant inhibitory activity against key RTKs such as VEGFR-2 and TIE-2. For instance:

CompoundTargetIC50 (nM)
CDAU-1VEGFR-21.11
CDAU-1TIE-27.20
CDAU-1EphB45.34

These results suggest that the compound may effectively inhibit angiogenesis by targeting multiple RTKs simultaneously.

Anti-Proliferative Activity

In vitro studies have assessed the anti-proliferative effects of the compound on human vascular endothelial cells (EA.hy926). The results indicate a range of IC50 values:

CompoundIC50 (µM)
CDAU-116.11
CDAU-214.54
CDAU-3879.73

CDAU-1 and CDAU-2 showed the most potent anti-proliferative activity, highlighting their potential as therapeutic agents in conditions characterized by excessive angiogenesis.

Case Study 1: Anti-Angiogenic Potential

In a study investigating the anti-angiogenic properties of furo[2,3-b]pyridine derivatives, it was found that compounds with similar structures displayed significant inhibition of endothelial cell migration and tube formation in Matrigel assays. This suggests that these compounds could be developed as novel anti-cancer therapies targeting tumor vasculature.

Case Study 2: Selectivity Profile

A selectivity assay revealed that while the compound exhibited potent inhibitory effects on VEGFR-2 and TIE-2, it showed reduced activity against other kinases such as FGFR-1 and EGFR. This selectivity is crucial for minimizing off-target effects in therapeutic applications.

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